molecular formula C14H17FN2OS B2570313 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide CAS No. 1538151-93-7

3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B2570313
CAS No.: 1538151-93-7
M. Wt: 280.36
InChI Key: PZIXSMRAXBKVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an amino group, a butyl group, a fluoro substituent, and a carboxamide functional group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Benzothiophene Core: : The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions.

  • Introduction of the Fluoro Group: : The fluorination step can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to introduce the fluoro substituent at the desired position on the benzothiophene ring.

  • Amination and Carboxamide Formation: : The amino group can be introduced via nucleophilic substitution reactions using amines. The carboxamide group is typically formed through the reaction of the corresponding carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to the corresponding amine or alcohol.

  • Substitution: : The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of benzothiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups allow for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-butyl-4-chloro-N-methyl-1-benzothiophene-2-carboxamide
  • 3-amino-N-butyl-4-bromo-N-methyl-1-benzothiophene-2-carboxamide
  • 3-amino-N-butyl-4-iodo-N-methyl-1-benzothiophene-2-carboxamide

Uniqueness

Compared to its halogenated analogs, 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide exhibits unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-3-4-8-17(2)14(18)13-12(16)11-9(15)6-5-7-10(11)19-13/h5-7H,3-4,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXSMRAXBKVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=C(C2=C(C=CC=C2S1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.